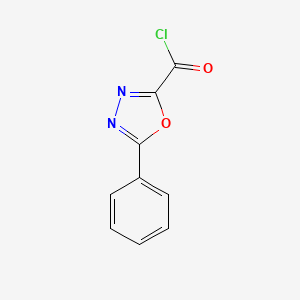
4-Chloro-4'-n-propylbenzophenone
Overview
Description
4-Chloro-4’-n-propylbenzophenone is a synthetic compound with the CAS Number: 64357-63-7 . It has a molecular weight of 258.75 and its IUPAC name is (4-chlorophenyl) (4-propylphenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromo-4’-propylbenzophenone, has been achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis
The molecular formula of 4-Chloro-4’-n-propylbenzophenone is C16H15ClO . The InChI code for this compound is 1S/C16H15ClO/c1-2-3-12-4-6-13 (7-5-12)16 (18)14-8-10-15 (17)11-9-14/h4-11H,2-3H2,1H3 .Scientific Research Applications
Photophysical Studies
4-Chloro-4’-n-propylbenzophenone: has been studied for its photophysical properties, particularly its electronic transitions corresponding to n-π* and π-π* transitions . These properties suggest potential applications in:
Organic Synthesis
The compound serves as an intermediate in organic synthesis, especially in Friedel-Crafts acylation reactions . It can be used to synthesize:
Coordination Chemistry
The structural features of 4-Chloro-4’-n-propylbenzophenone make it a candidate for:
- Ligand Synthesis : It could be modified to form ligands for metal complexes used in catalysis and materials chemistry .
Cosmetic and Food Industry
Related compounds of 4-Chloro-4’-n-propylbenzophenone are used in:
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQRYGTVPTHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374064 | |
| Record name | 4-Chloro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-n-propylbenzophenone | |
CAS RN |
64357-63-7 | |
| Record name | 4-Chloro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)
![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)
![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)